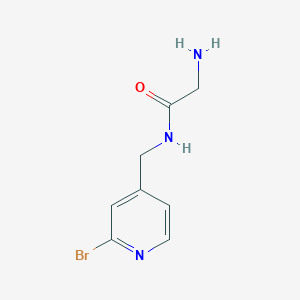

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13461486

Molecular Formula: C8H10BrN3O

Molecular Weight: 244.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrN3O |

|---|---|

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | 2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide |

| Standard InChI | InChI=1S/C8H10BrN3O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5,10H2,(H,12,13) |

| Standard InChI Key | GCBOWRVKAXKJJJ-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1CNC(=O)CN)Br |

| Canonical SMILES | C1=CN=C(C=C1CNC(=O)CN)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

-

A pyridine ring with a bromine substituent at the 2-position.

-

A methylacetamide group () attached to the 4-position of the pyridine ring.

-

An amino group () at the acetamide terminus.

Key structural identifiers include:

-

IUPAC Name: 2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide.

-

SMILES: .

-

InChIKey: .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Log P (octanol-water) | 1.27 (iLOGP), 1.2 (XLOGP3) | |

| Solubility | 1.03 mg/mL (ESOL) | |

| Hydrogen Bond Acceptors | 4 |

The compound exhibits moderate lipophilicity, suggesting balanced membrane permeability . Its solubility in aqueous media is limited, necessitating organic solvents for laboratory handling.

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

A common method involves Suzuki-Miyaura coupling using palladium catalysts:

-

Reactants: 4-amino-2-bromopyridine and phenylboronic acid.

-

Catalyst: (palladium acetate).

Bromination of Pyridine Derivatives

Alternative routes involve bromination of pre-formed pyridine-acetamide intermediates using -bromosuccinimide (NBS) or .

Mechanistic Insights

-

The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution at the pyridine ring .

-

The acetamide group participates in hydrogen bonding with biological targets, influencing binding affinity .

Biological and Pharmacological Applications

Neurological Therapeutics

-

nNOS Inhibition: Analogues of this compound inhibit neuronal nitric oxide synthase (nNOS) with nanomolar potency, showing 2,000-fold selectivity over endothelial isoforms . This property is critical for treating neurodegenerative diseases like Alzheimer’s .

-

Blood-Brain Barrier Penetration: Modifications to the acetamide group improve brain bioavailability, as demonstrated in rodent models .

Antimicrobial Activity

Pyridine-acetamide derivatives exhibit anti-bacterial and anti-thrombolytic activities. For example, structurally similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .

| Parameter | Description | Source |

|---|---|---|

| GHS Signal Word | Danger | |

| Hazard Statements | H302, H315, H318, H335 | |

| Precautionary Measures | Use PPE, avoid inhalation |

Environmental Impact

Future Directions

-

Optimization of BBB Penetration: Structural tweaks to enhance brain uptake while minimizing systemic toxicity .

-

Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action in cancer therapy .

-

Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume